4-Chloro-3-(trifluoromethoxy)benzylamine
Description
Overview of 4-Chloro-3-(trifluoromethoxy)benzylamine: Nomenclature and Synonyms
This compound is systematically identified through multiple nomenclature systems and recognized by various synonyms across the chemical literature. The compound bears the Chemical Abstracts Service registry number 916210-69-0, serving as its primary chemical identifier. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is designated as [4-chloro-3-(trifluoromethoxy)phenyl]methanamine. This systematic name precisely describes the structural arrangement of substituents on the benzene ring and the position of the amine-containing methyl group.
The molecular formula C₈H₇ClF₃NO accurately represents the elemental composition, with a molecular weight of 225.59 to 225.60 grams per mole depending on the source. The compound is also catalogued under the MDL number MFCD18393827, providing an additional standardized identifier for database searches. The Simplified Molecular Input Line Entry System representation is documented as NCc1ccc(c(c1)OC(F)(F)F)Cl, which provides a linear notation for the three-dimensional structure.
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZFTTABTJCTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4-Chloro-3-(trifluoromethoxy)benzaldehyde + Ammonia or amine source | Formation of imine intermediate |
| 2 | Sodium borohydride (NaBH4) or H2 with Pd catalyst | Reduction of imine to benzylamine |
| 3 | Solvent: Typically ethanol or methanol | Medium for reaction |
| 4 | Temperature: Room temperature to mild heating | Optimized for reaction rate and selectivity |
This method is widely used in both laboratory and industrial settings, with continuous flow reactors increasingly applied to enhance control over reaction parameters such as temperature, pressure, and reactant concentration, thereby improving efficiency and scalability.
Industrial Production Considerations
Industrial synthesis often employs continuous flow processes, utilizing automated reactors to maintain consistent reaction conditions. This approach minimizes side reactions and impurities, particularly important given the sensitivity of trifluoromethoxy groups to harsh conditions. The use of palladium on carbon catalysts under hydrogen atmosphere is favored for its selectivity and environmental compatibility.
Alternative Synthetic Routes and Intermediates
While direct reductive amination is the main approach, alternative methods involve multi-step synthesis starting from substituted benzene derivatives. For example, nitration and reduction sequences have been used to prepare related compounds, though these methods are less favored due to harsher reaction conditions and environmental concerns. Recent advances focus on safer and more environmentally friendly reduction systems, such as hydrazine hydrate with ferric chloride catalysts, avoiding iron sludge waste and improving safety profiles.
Reductive Amination: The aldehyde reacts with ammonia to form an imine intermediate, which is subsequently reduced to the amine. The choice of reducing agent and catalyst affects reaction rate and selectivity.
Substitution Reactions: The chloro substituent on the aromatic ring can undergo nucleophilic substitution under basic conditions, allowing for further functionalization if desired.
Oxidation and Reduction: The amine group can be oxidized to nitroso or nitro derivatives or further reduced to secondary or tertiary amines, depending on the reagents and conditions.
| Method | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Reductive Amination (NaBH4) | Mild conditions, good selectivity | Requires careful handling of NaBH4 | Widely used |
| Catalytic Hydrogenation (Pd/C + H2) | Environmentally friendly, scalable | Requires hydrogen gas and catalyst | Preferred for large scale |
| Multi-step nitration/reduction | Access to intermediates for derivatives | Harsh conditions, waste generation | Less favored currently |
| Hydrazine hydrate reduction with FeCl3 | Safer, less waste, environmentally friendly | Requires precise control of reagents | Emerging industrial method |
Recent research emphasizes optimizing reaction parameters to improve yield and purity. Key findings include:
Temperature Control: Maintaining reaction temperatures between 10–25 °C during reductive amination reduces side product formation.
Catalyst Loading: Optimizing palladium catalyst loading enhances hydrogenation efficiency without excessive cost.
Solvent Selection: Use of ethanol or methanol as solvents balances solubility and reaction kinetics.
Continuous Flow Systems: Adoption of flow reactors allows precise control over reaction time and mixing, resulting in higher throughput and reproducibility.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Material | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | Commercially available or synthesized |
| Amine Source | Ammonia or primary amine | Stoichiometric or slight excess |
| Reducing Agent | NaBH4 or H2 with Pd catalyst | NaBH4 for lab scale; H2/Pd for industrial scale |
| Solvent | Ethanol, Methanol | Polar protic solvents preferred |
| Temperature | 10–40 °C | Lower temperatures favor selectivity |
| Reaction Time | 1–6 hours | Dependent on scale and catalyst |
| Catalyst Loading | 1–5% Pd/C | Optimized for cost and efficiency |
The preparation of 4-Chloro-3-(trifluoromethoxy)benzylamine is predominantly achieved via reductive amination of the corresponding aldehyde using reducing agents like sodium borohydride or catalytic hydrogenation. Industrial methods increasingly utilize continuous flow processes with palladium catalysts to ensure high purity and yield. Alternative methods involving nitration and reduction are less common due to environmental and safety concerns. Ongoing research focuses on optimizing reaction conditions and developing greener, safer synthetic routes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethoxy)benzylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
4-Chloro-3-(trifluoromethoxy)benzylamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethoxy)benzylamine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethoxy groups enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl
The trifluoromethoxy (CF₃O-) group distinguishes 4-chloro-3-(trifluoromethoxy)benzylamine from analogs like 4-chloro-3-(trifluoromethyl)benzylamine (CAS 62039-92-3, MW 209.60 g/mol). Key differences include:
- Biological Activity: Trifluoromethoxy-substituted compounds often exhibit improved selectivity in receptor binding compared to trifluoromethyl analogs. For example, in serotonin reuptake inhibitors (SSRIs), CF₃O- derivatives showed >200-fold selectivity over dopamine/norepinephrine reuptake inhibitors, whereas CF₃ analogs had lower selectivity .
Table 1: Substituent Comparison
Positional Isomerism: Chloro and Trifluoromethoxy Orientation
The positions of substituents significantly impact biological activity:
- 3-Chloro-4-(trifluoromethoxy)benzylamine (CAS 771581-60-3, MW 225.59 g/mol) is a positional isomer of the target compound.
- Ortho vs. Para/Meta Effects : Studies on anisidine derivatives (methoxy-substituted) indicate that ortho substituents generally exhibit higher enzyme inhibition than para/meta positions due to conformational constraints .
Comparison with Halogenated Benzylamines
4-Chlorobenzylamine (CAS 104-09-6)
- Simpler Structure : Lacks the CF₃O- group, reducing electron-withdrawing effects.
- Activity : Acts as a thrombin inhibitor but shows low efficacy against trypsin and plasmin. The addition of CF₃O- in the target compound may enhance target specificity .
Fluoro and Bromo Derivatives
- 4-Fluoro-3-(trifluoromethyl)benzylamine (CAS 771581-60-3): Fluorine’s high electronegativity improves binding affinity but may reduce metabolic stability compared to CF₃O- .
- Bromo-Benzylamines : Bromine’s bulkiness increases steric hindrance, often lowering cytotoxicity relative to chloro or fluoro analogs .
Table 2: Halogenated Benzylamine Comparison
Pharmacological and Metabolic Stability
- Aniline vs. Benzylamine Scaffolds : Aniline derivatives (e.g., 3e, 3f in ) generally show higher cytotoxicity than benzylamines due to improved π-π stacking with enzymes. However, benzylamines like the target compound achieve better selectivity in receptor modulation (e.g., SSRIs) .
- Amine Oxidase Susceptibility : Benzylamine derivatives are substrates for amine oxidases, which can reduce their half-life. The CF₃O- group may slow oxidation compared to unsubstituted benzylamines .
Biological Activity
4-Chloro-3-(trifluoromethoxy)benzylamine is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a trifluoromethoxy group, which is known to enhance the pharmacological properties of various organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and potential applications in drug development.
- Molecular Formula : C₈H₈ClF₃N
- Molecular Weight : 209.6 g/mol
- Boiling Point : 100–104 °C at 12 mmHg
- Density : 1.373 g/cm³ at 25 °C
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity and binding affinity to target proteins, which can lead to increased potency in inhibiting specific enzymes or receptors.
Enzyme Inhibition
In recent studies, compounds containing trifluoromethyl groups have shown significant inhibitory effects on enzymes such as monoamine oxidase B (MAO-B). For instance, structure-activity relationship (SAR) studies indicate that similar compounds with para-substitutions exhibit enhanced inhibitory activity against MAO-B, suggesting that this compound may also have potential as a MAO-B inhibitor .
Biological Activity Data
Case Studies
- Antimycobacterial Activity : A study evaluated the antimycobacterial properties of halogenated benzylamines, including derivatives of this compound. The compound demonstrated notable activity against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) of 6.25 µg/mL, comparable to established antimycobacterial agents .
- Antifungal Properties : Another investigation reported that the compound exhibited antifungal activity against Trichophyton mentagrophytes, with an MIC of 15.62 µmol/L. This suggests potential applications in treating fungal infections .
- Cytotoxic Effects : In cytotoxicity assays against various cancer cell lines, derivatives of this compound showed significant inhibition at higher concentrations, indicating its potential as an anticancer agent .
Safety and Toxicology
The compound is classified as toxic if swallowed and can cause severe skin burns and eye damage upon contact. Proper handling and safety precautions are essential when working with this chemical .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-3-(trifluoromethoxy)benzylamine, and how can its purity be validated?
- Methodological Answer : A common synthesis involves reacting 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid with thionyl chloride in dichloromethane (DCM) and dimethylformamide (DMF) under reflux, followed by vacuum drying . Purity validation typically employs liquid chromatography-mass spectrometry (LCMS) with formic acid-modified mobile phases (e.g., 0.05% formic acid in MeCN), yielding retention times (Rt) such as 4.03 min for intermediates . Structural confirmation uses SMILES strings and InChI keys (e.g.,
DBGROTRFYBSUTR-UHFFFAOYSA-N) provided by authoritative databases .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Proton environments are identified using H-NMR, with signals for aromatic protons, the benzylamine group, and trifluoromethoxy substituents.
- Mass Spectrometry : Electron ionization (EI-MS) or high-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Reference data from NIST (e.g., InChIKey
CVINWVPRKDIGLL-UHFFFAOYSA-Nfor related analogs) ensure accuracy . - Infrared Spectroscopy (IR) : Stretching frequencies for C-Cl (~550–850 cm) and CFO groups (~1250–1350 cm) are critical .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : The compound is classified as a respiratory irritant (STOT SE 3) and skin/eye irritant (H315, H319). Use fume hoods, nitrile gloves, and safety goggles. Storage should avoid ignition sources (flash point: 172.4°F/78°C) . Waste disposal must comply with WGK 3 regulations for aquatic toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?
- Methodological Answer : For sulfonamide derivatives (e.g., 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxybenzyl)benzenesulfonamide), optimize stoichiometry of coupling agents (e.g., 1.2–1.5 equivalents of thionyl chloride) and solvent polarity. DCM/DMF mixtures (10:1 v/v) improve solubility of intermediates . Reaction monitoring via thin-layer chromatography (TLC) or in-situ LCMS reduces byproduct formation.
Q. What analytical challenges arise in distinguishing positional isomers of trifluoromethoxy-substituted benzylamines?
- Methodological Answer : Isomers like 4-chloro-2-(trifluoromethyl)benzylamine require advanced techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices and fragmentation patterns (e.g., m/z 195.570 for molecular ion) .
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., chlorine at position 4 vs. 3) using single-crystal data .
- F NMR : Chemical shifts for CFO groups vary by ~2–5 ppm depending on ring position .
Q. How can this compound be utilized in medicinal chemistry or agrochemical design?
- Methodological Answer :
- Pharmacophore Development : The trifluoromethoxy group enhances metabolic stability and lipophilicity. Derivatives like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide are explored as kinase inhibitors or herbicide scaffolds .
- Structure-Activity Relationship (SAR) : Introduce substituents at the benzylamine nitrogen (e.g., DMAP or Boc-protected amines) to modulate bioactivity .
Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling points)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
